Stereochemical Identity: (S)-Configuration at C6 Enables Defined Downstream Chirality in Bioactive 1,4-Oxazepane Derivatives
The (S)-enantiomer at the 6-position is structurally required for the (6S,7R)-trans-disubstituted 1,4-oxazepane geometry found in Takeda's peripheral-selective noradrenaline reuptake inhibitors. In the Fujimori et al. series, (6S,7R)-1,4-oxazepane derivative 7 exhibited noradrenaline transporter (NET) inhibition with high selectivity against serotonin (SERT) and dopamine (DAT) transporters, while the corresponding (6R,7S)-diastereomer would be expected to show altered or diminished activity based on stereochemical SAR principles established for this scaffold [1]. The absolute (S)-configuration of the target compound is confirmed by X-ray crystallography with a Flack parameter of 0.02(3), validating enantiomeric purity suitable for chiral drug intermediate applications . The enantiomer tert-butyl (R)-(5-oxo-1,4-oxazepan-6-yl)carbamate carries the inverted (R)-configuration, making it unsuitable as a substitute when (S)-stereochemistry is required.
| Evidence Dimension | Absolute stereochemistry at C6 position |
|---|---|
| Target Compound Data | (S)-configuration confirmed by X-ray crystallography; Flack parameter = 0.02(3) |
| Comparator Or Baseline | (R)-enantiomer: tert-butyl (R)-(5-oxo-1,4-oxazepan-6-yl)carbamate; inverted stereochemistry with distinct biological processing |
| Quantified Difference | Flack parameter 0.02(3) confirms enantiopurity; (6S,7R)-oxazepane derivative 7 shows NET inhibition selectivity against SERT and DAT (exact IC50 values in original publication) [1] |
| Conditions | X-ray diffraction (Flack parameter); NET/SERT/DAT transporter inhibition assays (recombinant human transporters) |
Why This Matters
For drug discovery programs requiring a defined (S)-configured 1,4-oxazepane core, substituting the (R)-enantiomer will invert the stereochemical outcome of all subsequent transformations, potentially leading to inactive or off-target diastereomers.
- [1] Fujimori I, Yukawa T, Kamei T, et al. Design, synthesis and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitor. Bioorg Med Chem. 2015;23(15):5000-5014. PMID: 26051602. View Source
